2-Chloro-8-fluoroquinoline-3-carboxylic acid
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Overview
Description
2-Chloro-8-fluoroquinoline-3-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C10H5ClFNO2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-fluoroquinoline-3-carboxylic acid typically involves the following steps:
Cyclization and Cycloaddition Reactions: These reactions are used to form the quinoline ring system.
Nucleophilic Substitution: The chlorine atom in the quinoline ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-Chloro-8-fluoroquinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-8-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription . This inhibition leads to the disruption of bacterial cell processes, resulting in antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7-fluoroquinoline-3-carboxaldehyde: Similar in structure but with an aldehyde group instead of a carboxylic acid group.
3-Fluoroquinoline-2-carboxylic acid: Lacks the chlorine atom but retains the fluorine and carboxylic acid groups.
Uniqueness
2-Chloro-8-fluoroquinoline-3-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms in its structure, which enhances its chemical reactivity and biological activity. This dual substitution pattern provides a distinct advantage in developing new compounds with improved properties .
Properties
IUPAC Name |
2-chloro-8-fluoroquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2/c11-9-6(10(14)15)4-5-2-1-3-7(12)8(5)13-9/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZCIUVMJNRLND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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